molecular formula C11H11N3O3 B112834 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 60664-01-9

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B112834
CAS RN: 60664-01-9
M. Wt: 233.22 g/mol
InChI Key: MXKBISQRMLJVPY-UHFFFAOYSA-N
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Description

“6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C11H11N3O3 . It has a molecular weight of 233.22 g/mol. This product is intended for research use only.


Synthesis Analysis

The synthesis of this compound has been mentioned in the context of multi-component reactions. For instance, it has been used in the synthesis of new benzyloxy pyrimido [4,5- b ]quinoline derivatives and 1,2,3- triazole-fused pyrimido [4,5- b ]quinolines . The reaction involved various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90 °C under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H11N3O3 . Detailed structural information can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione” include its molecular formula (C11H11N3O3) and molecular weight (233.22 g/mol) . More detailed properties may be available in specialized chemical databases .

Scientific Research Applications

Chemical Synthesis and Applications

  • Facile Construction of Substituted Pyrimidines : A study demonstrated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This method could be significant for the development of new chemical compounds with potential applications in various fields (Hamama et al., 2012).

  • Synthesis of Novel Catalysts : Another research focused on the synthesis of a new Schiff base complex, Nano-Ni-4MSP2, using a derivative of the compound . This complex was used as a catalyst for synthesizing certain organic compounds (Goudarziafshar et al., 2021).

  • Optical and Nonlinear Optical Applications : A study synthesized novel bis-uracil derivatives from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and found them to be efficient candidates for optical and nonlinear optical device fabrications due to their significant NLO character (Mohan et al., 2020).

Pharmaceutical and Biological Research

  • Antimicrobial Activity : The synthesis and in vitro antimicrobial activity of new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds were investigated. These compounds showed good inhibitory effects against various microorganisms, suggesting their potential use in antimicrobial therapies (Younes et al., 2013).

  • Synthesis of Antimicrobial Agents : Another study focused on the synthesis of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, revealing moderate antimicrobial activity against various bacteria, highlighting their potential as antibacterial agents (Vlasov et al., 2022).

Material Science and Chemistry

  • Supramolecular Assemblies : A study synthesized novel pyrimidine derivatives and investigated their co-crystallization with diaza-18-crown-6, forming complex 2D and 3D networks through extensive hydrogen-bonding interactions. This research provides insights into the design of novel supramolecular assemblies (Fonari et al., 2004).

  • Structural Analysis of Pyrimidine Derivatives : The molecular and crystal structures of various pyrimidine derivatives were studied, providing valuable information on the hydrogen bonding patterns and crystal packing, which are crucial for understanding the properties of these compounds (Trilleras et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling it. More detailed safety information may be available in material safety data sheets or similar resources .

Future Directions

The future directions for research on this compound are not specified in the search results. Given its use in the synthesis of pyrimido [4,5- b ]quinoline derivatives , potential future directions could involve exploring its utility in the synthesis of other types of compounds or investigating its biological activities.

properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBISQRMLJVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210515
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

60664-01-9
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60664-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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